7-Bromo-2-chloroquinolin-4-amine
CAS No.:
Cat. No.: VC18281912
Molecular Formula: C9H6BrClN2
Molecular Weight: 257.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6BrClN2 |
|---|---|
| Molecular Weight | 257.51 g/mol |
| IUPAC Name | 7-bromo-2-chloroquinolin-4-amine |
| Standard InChI | InChI=1S/C9H6BrClN2/c10-5-1-2-6-7(12)4-9(11)13-8(6)3-5/h1-4H,(H2,12,13) |
| Standard InChI Key | PIDJARRDTMCZPW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Br)N=C(C=C2N)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
7-Bromo-2-chloroquinolin-4-amine features a quinoline backbone substituted with bromine at the 7-position, chlorine at the 2-position, and an amine group at the 4-position. The quinoline nucleus consists of a benzene ring fused to a pyridine ring, with substituents influencing electronic distribution and steric interactions .
Key structural attributes:
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Molecular formula:
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Molecular weight: 257.52 g/mol (calculated from isotopic composition).
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IUPAC name: 7-bromo-2-chloroquinolin-4-amine.
The bromine and chlorine atoms introduce electron-withdrawing effects, polarizing the aromatic system and enhancing electrophilic substitution reactivity at specific sites .
Spectroscopic Data
While direct spectral data for 7-bromo-2-chloroquinolin-4-amine are unavailable, analogs such as 7-bromo-2-chloroquinolin-3-amine hydrochloride ( ) and 7-bromo-4-chloroquinoline ( ) provide reference points:
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NMR (1H): Quinoline protons typically resonate between δ 7.5–9.0 ppm, with deshielding observed near electronegative substituents.
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Mass spectrometry: Expected molecular ion peak at m/z 256/258 (Br isotopic pattern) and fragmentation patterns consistent with halogen loss .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 7-bromo-2-chloroquinolin-4-amine can be approached via:
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Quinoline ring construction using Skraup or Doebner-von Miller reactions.
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Regioselective halogenation at the 2- and 7-positions.
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Introduction of the 4-amine group via nucleophilic substitution or reduction.
Ullmann Coupling for 7-Substituted Quinolines
A method for 7-bromo-4-chloroquinoline ( , CAS 75090-52-7) involves:
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Condensation of 3-bromoaniline with Meldrum’s acid to form an enamine intermediate.
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Microwave-assisted cyclization to yield regioisomeric quinolines.
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POCl3-mediated chlorination and chromatographic separation .
Yield: 38–45% over two steps .
Halogenation Strategies
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Bromination: Electrophilic bromination using Br2/FeBr3 or N-bromosuccinimide (NBS) in dichloromethane.
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Chlorination: Thionyl chloride (SOCl2) or POCl3 for converting hydroxyl or amine groups to chlorides .
Physicochemical Properties
Solubility and Stability
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Solubility: Poor aqueous solubility (estimated <1 mg/mL) due to aromaticity and halogen content; soluble in DMSO or DMF.
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Stability: Susceptible to photodehalogenation; storage recommendations include amber vials at −20°C under inert atmosphere .
Crystallographic Data
While no single-crystal data exist for the 4-amine derivative, the hydrochloride salt of 7-bromo-2-chloroquinolin-3-amine ( , PubChem CID 122163991) crystallizes in a monoclinic system with a density of 1.76 g/cm³ .
Industrial and Regulatory Considerations
Scalable Synthesis
A two-step protocol for 7-bromo-4-chloro-1H-indazol-3-amine ( ) highlights feasibility for kilogram-scale production without chromatography, achieving 38–45% yield . Adapting similar methods could enable cost-effective manufacturing of 7-bromo-2-chloroquinolin-4-amine.
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